molecular formula C9H10BrNO B11712164 2-Bromo-4-(oxolan-3-yl)pyridine

2-Bromo-4-(oxolan-3-yl)pyridine

Cat. No.: B11712164
M. Wt: 228.09 g/mol
InChI Key: WEVOZNQIMUACFJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxolan-3-yl)pyridine is a chemical compound with the molecular formula C9H10BrNO It is a pyridine derivative, where the pyridine ring is substituted with a bromine atom at the 2-position and an oxolan-3-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxolan-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-(oxolan-3-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxolan-3-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(oxolan-3-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxolan-3-yl)pyridine depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(oxolan-3-yl)pyridine: Similar structure with the bromine atom at the 6-position instead of the 2-position.

    3-Bromo-4-(oxolan-3-yloxy)pyridine: Contains an oxolan-3-yloxy group instead of an oxolan-3-yl group.

Uniqueness

2-Bromo-4-(oxolan-3-yl)pyridine is unique due to the specific positioning of the bromine and oxolan-3-yl groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for distinct applications and properties compared to its similar compounds.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-4-(oxolan-3-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2

InChI Key

WEVOZNQIMUACFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC(=NC=C2)Br

Origin of Product

United States

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